BMS-345541 is a synthetic, small molecule compound developed as a highly selective inhibitor of IKK, specifically targeting the IKKβ subunit. [, ] It has been extensively utilized in preclinical research to investigate the role of the IKK/NF-κB signaling pathway in various biological processes, including inflammation, immune responses, cell survival, and tumor development. [, , , ] While BMS-345541 has shown promise in preclinical studies, it has not progressed to clinical trials for therapeutic use in humans.
Related Compounds
Temozolomide
Compound Description: Temozolomide is an alkylating agent used as a chemotherapeutic drug, primarily for brain tumors like glioblastoma. It acts by damaging DNA and inducing cell cycle arrest and apoptosis. [, ]
Relevance: Although structurally unrelated to BMS-345541, temozolomide is investigated in conjunction with BMS-345541 for its potential synergistic effects in treating melanoma. [] This research suggests that combining IKKβ inhibitors like BMS-345541 with DNA-damaging agents could be a promising therapeutic strategy for cancers with constitutive NF-κB activation.
Bortezomib
Compound Description: Bortezomib, a proteasome inhibitor, is a clinically used anticancer drug. It primarily targets the proteasome, a cellular complex responsible for degrading damaged or unnecessary proteins, leading to cell cycle arrest and apoptosis. []
Relevance: Bortezomib serves as a control for therapeutic efficiency and toxicity assessments in comparison to BMS-345541 in melanoma models. [] Although their mechanisms of action differ, comparing their efficacies and toxicities provides valuable insights into the potential benefits and drawbacks of targeting IKKβ with BMS-345541 as a therapeutic strategy.
GX15-070 (Obatoclax)
Compound Description: GX15-070, also known as Obatoclax, is a small molecule inhibitor of Bcl-2 family proteins, which are key regulators of apoptosis. By inhibiting these proteins, GX15-070 promotes apoptosis in cancer cells. []
Relevance: GX15-070 is investigated in combination with BMS-345541 for its synergistic potential in inducing apoptosis in chronic lymphocytic leukemia (CLL) cells. [] The synergistic effect highlights that combining IKKβ inhibition with targeting the intrinsic apoptotic pathway through Bcl-2 family proteins could be an effective strategy for treating cancers with constitutive NF-κB activation.
Mapatumumab
Compound Description: Mapatumumab is a fully human monoclonal antibody that specifically targets and activates TRAIL-R1 (Death Receptor 4). This activation leads to the induction of apoptosis in cancer cells. []
Relevance: Similar to GX15-070, mapatumumab is studied in combination with BMS-345541 to evaluate their synergistic potential in triggering apoptosis in CLL cells. [] The observed synergy further suggests that combining IKKβ inhibition with agents that activate the extrinsic apoptotic pathway, like mapatumumab, could be a promising therapeutic approach for treating CLL.
BAY 11–7082
Compound Description: BAY 11-7082 is another IκB kinase inhibitor, like BMS-345541, that acts by preventing the phosphorylation and degradation of IκBα, thereby inhibiting NF-κB activation. It is often used as a tool to study the NF-κB pathway. []
Celastrol
Compound Description: Celastrol is a natural compound extracted from the root of Tripterygium wilfordii (Thunder God Vine), a plant used in traditional Chinese medicine. It exhibits anti-inflammatory and anti-tumor activities and has been shown to inhibit IKK activation, similar to BMS-345541. []
Relevance: Celastrol, alongside BMS-345541, is investigated for its potential to suppress the growth and migration of mammary carcinosarcoma cells. [] Both compounds act by inhibiting the NF-κB pathway, but celastrol's natural origin and potential for broader biological activities make it a potentially interesting compound for further investigation in combination with BMS-345541.
Parthenolide
Compound Description: Parthenolide is a naturally occurring sesquiterpene lactone found in the feverfew plant (Tanacetum parthenium). It exhibits anti-inflammatory and anti-cancer properties, partly by inhibiting NF-κB activation through mechanisms that involve IKK inhibition, similar to BMS-345541. []
Relevance: Parthenolide is investigated alongside BMS-345541 for its ability to suppress the growth and migration of mammary carcinosarcoma cells. [] Both compounds inhibit the NF-κB pathway, but parthenolide's ability to directly target IKK, along with its natural origin, makes it an intriguing compound for further exploration in combination therapies.
Wedelolactone
Compound Description: Wedelolactone is a naturally occurring coumestan found in the plant Eclipta prostrata. It possesses anti-inflammatory and anti-cancer properties, partly attributed to its ability to inhibit the NF-κB pathway. []
Relevance: Wedelolactone, in conjunction with BMS-345541, is explored for its potential to suppress the growth and migration of mammary carcinosarcoma cells. [] Although both compounds target the NF-κB pathway, wedelolactone's unique chemical structure and potential for distinct interactions with cellular targets make it a valuable comparison point for understanding the diverse mechanisms by which NF-κB can be modulated.
Curcumin
Compound Description: Curcumin is a natural polyphenol compound derived from the turmeric plant (Curcuma longa). It possesses anti-inflammatory and anti-cancer properties and has been shown to inhibit NF-κB activation. []
Relevance: Curcumin serves as a comparison point for the anti-cancer activity of Calebin A, a novel turmeric derivate, and BMS-345541. [] All three compounds target the NF-κB pathway, but their distinct chemical structures, origins (natural vs. synthetic), and potential off-target effects highlight the diversity of strategies for modulating this pathway.
CA15
Compound Description: CA15 is a synthetic monocarbonyl analogue of curcumin designed to have improved stability and potentially enhanced biological activity compared to natural curcumin. It exhibits anti-cancer properties, including the inhibition of NF-κB activation. []
Relevance: CA15, alongside BMS-345541, is investigated for its anticancer effects on laryngeal cancer cells. [] Both compounds target the NF-κB pathway, but CA15's improved stability and potentially enhanced potency compared to natural curcumin makes it an attractive candidate for further investigation in combination therapies.
Ruxolitinib
Compound Description: Ruxolitinib is a selective JAK1 and JAK2 inhibitor, primarily used for treating myelofibrosis and polycythemia vera. By inhibiting JAK/STAT signaling, it reduces inflammation and controls blood cell production. []
Relevance: Ruxolitinib serves as a comparison for the therapeutic potential of BMS-345541 in treating myelofibrosis-like phenotypes. [] While both compounds target different pathways involved in inflammation (NF-κB by BMS-345541 and JAK/STAT by ruxolitinib), their combined use may offer improved therapeutic benefits, highlighting the potential for synergistic effects when targeting multiple inflammatory pathways.
Pacritinib
Compound Description: Pacritinib is a kinase inhibitor that primarily targets JAK2 and IRAK1, involved in inflammatory signaling pathways. It is investigated for its therapeutic potential in myelofibrosis, a bone marrow disorder. []
Relevance: Pacritinib, alongside BMS-345541, is explored for its ability to reverse inflammation-driven myelofibrosis-like phenotypes. [] Although both compounds target different pathways (NF-κB by BMS-345541 and JAK2/IRAK1 by pacritinib), their combined use shows promise in ameliorating the disease phenotype, highlighting the potential of multi-target approaches for treating complex diseases.
5z–7-oxozeaenol
Compound Description: 5z–7-oxozeaenol is a resorcylic acid lactone that acts as a selective inhibitor of TAK1 (TGF-β activated kinase 1). TAK1 is a key upstream kinase in the NF-κB signaling pathway, and its inhibition ultimately leads to the suppression of NF-κB activation. []
GNE-652
Compound Description: GNE-652 is a potent and selective pan-PIM kinase inhibitor. PIM kinases are involved in cell growth, survival, and proliferation, and their inhibition can lead to cell cycle arrest and apoptosis. []
Relevance: GNE-652, in conjunction with BMS-345541, helps elucidate the role of the NF-κB pathway in regulating PIM kinase expression in multiple myeloma. [] Specifically, BMS-345541's ability to suppress PIM2 expression, in combination with GNE-652's pan-PIM inhibitory activity, suggests a complex interplay between NF-κB signaling and PIM kinase expression in myeloma cells.
GNE-568
Compound Description: GNE-568 is a selective inhibitor of PIM-1 and PIM-3 kinases. Unlike the pan-PIM inhibitor GNE-652, GNE-568 exhibits selectivity for specific PIM isoforms. []
Relevance: The contrasting effects of GNE-568 (PIM-1 and -3 selective) and GNE-652 (pan-PIM inhibitor) in myeloma cells, alongside BMS-345541, highlight the importance of PIM2 kinase in multiple myeloma. [] This finding suggests that targeting PIM2, potentially through NF-κB inhibition with BMS-345541, could be a more effective therapeutic strategy than targeting PIM1 and PIM3.
Synthesis Analysis
The synthesis of BMS-345541 involves several key steps that utilize standard organic chemistry techniques. The compound can be synthesized through the following general method:
Starting Materials: The synthesis typically begins with readily available quinoxaline derivatives.
Reactions: The process may involve:
Alkylation reactions to introduce aminoethyl groups.
Condensation reactions to form the imidazoquinoxaline structure.
Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Specific details regarding reaction conditions, such as temperature, solvent choice, and reaction times, are crucial for optimizing yields and ensuring the correct formation of the target compound. The synthesis has been documented in various studies, indicating that careful control over these parameters can lead to high-purity yields of BMS-345541 .
Molecular Structure Analysis
BMS-345541 has a molecular formula of C14H17N5 and a molar mass of approximately 255.325 g/mol. The structural representation indicates the presence of a quinoxaline core with an aminoethyl side chain:
Aminoethyl substituent that enhances cell permeability
The three-dimensional structure allows for interactions at allosteric sites on IKK enzymes, which is essential for its inhibitory activity .
Chemical Reactions Analysis
BMS-345541 primarily participates in biochemical reactions involving the inhibition of I kappa B kinase activity. The key reactions include:
Inhibition Mechanism: BMS-345541 binds to an allosteric site on IKK-2, preventing the phosphorylation of I kappa B alpha. This inhibition results in decreased degradation of I kappa B alpha, thereby preventing the release and activation of NF-kappa B .
Selectivity: The compound exhibits selectivity for IKK-2 over other kinases, with an IC50 value of approximately 0.3 micromolar for IKK-2 and 4 micromolar for IKK-1. It does not significantly inhibit other kinases involved in similar signaling pathways .
Mechanism of Action
The mechanism by which BMS-345541 exerts its effects involves several steps:
Binding: The compound binds to an allosteric site on the IKK enzyme complex.
Inhibition of Phosphorylation: This binding prevents the phosphorylation of serines 32 and 36 on I kappa B alpha.
Impact on NF-kappa B Activation: As a result, there is reduced ubiquitination and degradation of I kappa B alpha, leading to decreased translocation of NF-kappa B into the nucleus and reduced transcriptional activation of pro-inflammatory genes.
Studies have shown that this mechanism effectively inhibits cytokine production in response to stimuli such as lipopolysaccharides in cellular models .
Physical and Chemical Properties Analysis
BMS-345541 possesses several notable physical and chemical properties:
Appearance: Typically found as a white to off-white powder.
Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
Stability: Stability under various conditions is essential for storage and application in biological assays.
These properties are critical for its application in research settings where precise dosing and delivery are required .
Applications
BMS-345541 has significant applications in biomedical research, particularly concerning inflammatory diseases and cancer:
Inflammatory Disease Research: Its ability to inhibit NF-kappa B signaling pathways makes it a valuable tool for studying inflammatory responses.
Cancer Research: Given that NF-kappa B plays a role in tumorigenesis, this compound can be utilized to explore therapeutic strategies targeting cancer-related inflammation.
Pharmacological Studies: It serves as a model compound for developing other inhibitors targeting similar pathways.
Despite its potential, it is important to note that BMS-345541 has not been approved for clinical use or trials in humans .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cell-permeable Wnt signaling activator. Induces β-catenin and TCF-dependent transcriptional activity (EC50 = 0.7 μM). Activates Wnt without inhibiting GSK-3β. Shows developmental effects in vivo. Wnt Agonist I is a cell-permeable activator of Wnt signaling that does not inhibit GSK3β (IC50 > 60 µM). It induces nuclear accumulation of β-catenin, increasing transcriptional activity driven by TCF (EC50 = 700 nM) and altering embryonic development. Wnt Agonist I is effective in vivo, decreasing tissue damage and improving renal function after ischemia-reperfusion in rats. BML-284, also known as AMBMP and Wnt agonist 1, is a potent and selective activator of Wnt signaling. It enhances beta-catenin and increases transcript and protein levels of p-gp.
N-Maleoyl-β-alanine (3-maleimidopropanoic acid) is an aliphatic N-substituted maleimide. It is one of the component of the stabilizing solution for EC145 (a folate-targeted vinca alkaloid conjugate) used in rodent pharmacokinetic studies. BMPA Protein Modifier, or 3-Maleimidopropionic acid, contains a maleimide group and a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. BMPA is useful for the preparation of protein and antibody conjugates.
BMS-066 is a novel tricyclic inhibitors of IKK2. It is a compound that demonstrats potent in vitro potency, acceptable pharmacokinetic and physicochemical properties, and efficacy when dosed orally in a mouse model of inflammatory bowel disease.
BMPS Crosslinker, also known as 3-Maleimido-propionic NHS ester, is a non-cleavable, water insoluble, heterobifunctional protein crosslinker that is commonly used to crosslink haptens to carrier proteins and enzymes to antibodies. The BMPS crosslinker's NHS ester and maleimide reactive groups react with amino and sulfhydryl moites, respectively. BMPS Crosslinker is useful for making ADCs (antibody drug conjugates).
BMS-1001 is a small molecule inhibitor of the interaction between programmed death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1) with an IC50 value of 2.25 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay. BMS-1001 HCl is a potent PD-1/PD-L1 interaction inhibitor.
BMS 1166 is an inhibitor of the protein-protein interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 that has an IC50 value of 1.4 nM in a homologous time-resolved fluorescence (HTRF) assay. It increases the activation of Jurkat cells expressing PD-1 in co-culture with CHO cells expressing PD-L1 (EC50 = 276 nM in a reporter assay). BMS-1166 is a potent PD-1/PD-L1 interaction inhibitor.